molecular formula C10H9N5 B12876511 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine CAS No. 97580-65-9

4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine

Cat. No.: B12876511
CAS No.: 97580-65-9
M. Wt: 199.21 g/mol
InChI Key: STHKBSTWSMEUCJ-UHFFFAOYSA-N
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Description

4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine: is a heterocyclic compound that belongs to the class of fused triheterocyclic systems This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrrole and a triazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine typically involves the use of 2-chloro(pyrrolyl-1)-3-pyridine and 2,6-dichloro(pyrrolyl-1)-3-pyridine as starting materials . The reaction conditions often include the use of proton nuclear magnetic resonance (NMR) spectroscopy to monitor the progress of the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve the use of halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. Research has indicated that they may serve as inhibitors for specific enzymes and receptors, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific derivative and its structural modifications.

Comparison with Similar Compounds

Uniqueness: 4H-Pyrido[2,3-C]pyrrolo[1,2-E][1,2,5]triazepin-7-amine is unique due to its specific ring fusion and the presence of a triazepine ring. This structure imparts unique electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and advanced materials.

Properties

CAS No.

97580-65-9

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

IUPAC Name

2,8,9,11-tetrazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,7,11,13-hexaen-7-amine

InChI

InChI=1S/C10H9N5/c11-9-7-4-2-6-15(7)8-3-1-5-12-10(8)14-13-9/h1-6H,(H2,11,13)(H,12,14)

InChI Key

STHKBSTWSMEUCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C(C3=CC=CN23)N)N=C1

Origin of Product

United States

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